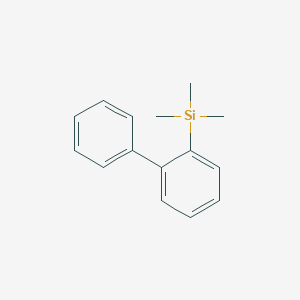

2-(Trimethylsilyl)biphenyl

Description

BenchChem offers high-quality 2-(Trimethylsilyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17049-39-7 |

|---|---|

Molecular Formula |

C15H18Si |

Molecular Weight |

226.39 g/mol |

IUPAC Name |

trimethyl-(2-phenylphenyl)silane |

InChI |

InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

CPENQHKKFGEUJL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |

Synonyms |

2-(TRIMETHYLSILYL)BIPHENYL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trimethylsilyl)biphenyl: Synthesis, Properties, and Applications

Introduction: Situating 2-(Trimethylsilyl)biphenyl in Modern Organic Synthesis

2-(Trimethylsilyl)biphenyl (CAS 17049-39-7) is a biphenyl derivative that holds a significant position in the toolkit of synthetic organic chemists. While it may not be a household name in the broader scientific community, for researchers in drug development and materials science, it represents a key structural motif and a precursor to highly reactive intermediates. The strategic placement of the trimethylsilyl group on one of the phenyl rings imparts unique reactivity, making it a valuable building block for the construction of complex molecular architectures.

This technical guide aims to provide a comprehensive overview of 2-(Trimethylsilyl)biphenyl, from its fundamental physicochemical properties to its synthesis and, most importantly, its application as a precursor in aryne chemistry. The insights provided herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in a laboratory setting. The following sections detail the key characteristics of 2-(Trimethylsilyl)biphenyl.

Core Physicochemical Properties

The fundamental properties of 2-(Trimethylsilyl)biphenyl are summarized in the table below. These values are critical for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 17049-39-7 | N/A |

| Molecular Formula | C₁₅H₁₈Si | N/A |

| Molecular Weight | 226.39 g/mol | N/A |

| Physical State | Colorless solid or liquid | [1] |

| Melting Point | 37.4 °C | [1] |

| Boiling Point | 133-134 °C at 7 Torr | [1] |

| Density (Predicted) | 0.96 g/cm³ | [1] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for 2-(Trimethylsilyl)biphenyl are not widely available in public databases, we can predict the expected spectral features based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct regions corresponding to the trimethylsilyl protons and the aromatic protons of the two phenyl rings.

-

Trimethylsilyl Protons (Si(CH₃)₃): A sharp singlet would be observed in the upfield region, typically around 0.0 - 0.5 ppm . This is due to the electropositive nature of silicon, which results in significant shielding of the methyl protons.

-

Aromatic Protons: The nine aromatic protons will appear in the downfield region, generally between 7.0 and 7.8 ppm . The signals will likely be a series of complex multiplets due to spin-spin coupling between adjacent protons on the rings. The protons on the silylated ring will experience slightly different chemical shifts compared to those on the unsubstituted phenyl ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Trimethylsilyl Carbons (Si(CH₃)₃): A single peak is expected in the upfield region, typically between -1 and 3 ppm .

-

Aromatic Carbons: Multiple signals are anticipated in the aromatic region (120 - 150 ppm ). The carbon atom directly attached to the silicon atom (ipso-carbon) will have a distinct chemical shift. The complexity of this region will be influenced by the substitution pattern.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will show characteristic vibrational modes for the functional groups present.

-

C-H Stretching (Aromatic): Peaks will be observed just above 3000 cm⁻¹ .

-

C-H Stretching (Aliphatic - from TMS): Strong absorptions are expected in the 2850-2960 cm⁻¹ region.

-

C=C Stretching (Aromatic): A series of absorptions will be present in the 1450-1600 cm⁻¹ region.

-

Si-C Stretching: A characteristic peak for the Si-C bond is expected around 1250 cm⁻¹ .

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 226 . A prominent fragment ion would likely be observed at m/z = 211 , corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73 .

Synthesis of 2-(Trimethylsilyl)biphenyl and its Derivatives

The synthesis of 2-(trimethylsilyl)biphenyl is most commonly achieved through the reaction of an organometallic reagent derived from 2-halobiphenyl with a silylating agent. A detailed protocol for a closely related and highly important derivative, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is provided below, as it is a cornerstone of modern aryne chemistry. The initial silylation step in this process is analogous to the synthesis of 2-(trimethylsilyl)biphenyl itself.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol outlines a general and reliable method for the synthesis of 2-(trimethylsilyl)biphenyl, starting from 2-bromobiphenyl.

Reaction Scheme:

Figure 1: Grignard-based synthesis of 2-(Trimethylsilyl)biphenyl.

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Chlorotrimethylsilane (TMSCl)

-

Iodine (crystal, as initiator)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Silylation:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, careful addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 2-(trimethylsilyl)biphenyl.

-

Core Application: A Gateway to Benzyne Chemistry

The primary utility of 2-(trimethylsilyl)biphenyl lies in its role as a precursor to its triflate derivative, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which is a highly efficient and widely used benzyne precursor.

Mechanism of Benzyne Formation

The generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate proceeds under mild conditions, a significant advantage over older, harsher methods. This transformation, often referred to as the Kobayashi protocol, is initiated by a fluoride source.

Figure 2: Mechanism of benzyne generation from a silylaryl triflate precursor.

The key steps are:

-

Fluoride-induced Desilylation: A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), attacks the electrophilic silicon atom of the trimethylsilyl group. The high affinity of fluorine for silicon drives this step.

-

Formation of an Aryl Anion: This desilylation generates a transient, unstable aryl anion at the position formerly occupied by the trimethylsilyl group.

-

Elimination of the Triflate Group: The aryl anion rapidly eliminates the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, from the adjacent carbon. This 1,2-elimination results in the formation of the highly reactive benzyne intermediate.

Reactions of In Situ Generated Benzyne

Once formed, benzyne can be trapped in situ by a wide variety of nucleophiles and dienes, leading to the rapid construction of complex aromatic and heterocyclic systems. This reactivity is of immense value in medicinal chemistry and materials science.

-

Nucleophilic Addition: Benzyne readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Benzyne can act as a dienophile in Diels-Alder reactions with dienes like furan, cyclopentadiene, and anthracenes to form bicyclic aromatic compounds.

-

[2+2] Cycloaddition: It can also undergo [2+2] cycloadditions with alkenes and alkynes.

-

Ene Reactions: Benzyne can participate in ene reactions with substrates containing allylic hydrogens.

Safety and Handling

GHS Hazard Classification (Predicted): Based on related compounds, the following classifications should be considered:

-

Eye Irritation: May cause serious eye irritation.[2][3][4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][5]

-

Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[2][3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. Recommended storage temperature is 2-8°C.[1]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust if it is in solid form.

Conclusion

2-(Trimethylsilyl)biphenyl is a valuable and versatile building block in organic synthesis. Its true power is unlocked through its conversion to a benzyne precursor, providing a mild and efficient entry into the rich and diverse chemistry of arynes. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this compound in the design and synthesis of novel molecules for drug discovery, materials science, and beyond. As with all chemical reagents, a thorough understanding of its handling and safety precautions is paramount for its successful and safe application in the laboratory.

References

-

Carl ROTH. Safety Data Sheet: Biphenyl. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Biphenyl. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Trimethylsilyl)biphenyl in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-(Trimethylsilyl)biphenyl, a compound of increasing interest in organic synthesis and materials science. Recognizing the scarcity of published quantitative data for this specific molecule, we will leverage established principles of chemical solubility, draw inferences from structurally analogous compounds, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to determine its solubility in various organic solvents.

Introduction: The Significance of 2-(Trimethylsilyl)biphenyl

2-(Trimethylsilyl)biphenyl belongs to a class of organosilicon compounds that have found significant application in modern organic chemistry. The trimethylsilyl (TMS) group can serve as a versatile functional handle, a protecting group, or a directing group in various chemical transformations. The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the solubility of 2-(trimethylsilyl)biphenyl is paramount for its effective use in these applications, as solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and formulation development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2]

-

Molecular Structure Analysis: 2-(Trimethylsilyl)biphenyl is a non-polar molecule. It is comprised of two phenyl rings, which are hydrophobic, and a bulky, non-polar trimethylsilyl group. The presence of the TMS group further enhances the non-polar character of the molecule.

-

Inference from Analogous Compounds: The parent compound, biphenyl, is known to be insoluble in water but soluble in many common organic solvents.[3][4] Similarly, methylated biphenyls, such as 2-methylbiphenyl, are soluble in solvents like ether and alcohol.[5] Based on these structural similarities, it can be confidently predicted that 2-(trimethylsilyl)biphenyl will exhibit good solubility in a range of non-polar and moderately polar organic solvents.

Predicted and Experimentally Verifiable Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Highly Soluble | The non-polar aromatic nature of both the solute and solvent allows for strong van der Waals interactions. |

| Alkanes | Hexane, Heptane | Soluble | The non-polar character of alkanes is compatible with the hydrophobic biphenyl and TMS moieties. |

| Ethers | Diethyl ether, THF | Soluble | Ethers are relatively non-polar and can effectively solvate the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have polarities that are suitable for dissolving non-polar to moderately polar organic compounds. |

| Esters | Ethyl acetate | Moderately Soluble | The moderate polarity of esters may lead to slightly lower solubility compared to non-polar solvents. |

| Ketones | Acetone, MEK | Moderately Soluble | Similar to esters, the polarity of ketones may result in moderate solubility. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The high polarity and hydrogen-bonding nature of alcohols are less compatible with the non-polar solute, leading to lower solubility. |

| Water | Insoluble | The highly polar, hydrogen-bonding network of water cannot effectively solvate the non-polar 2-(trimethylsilyl)biphenyl molecule.[3][4] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to qualitatively and quantitatively determine the solubility of 2-(trimethylsilyl)biphenyl.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

2-(Trimethylsilyl)biphenyl

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 2-(trimethylsilyl)biphenyl to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

This method determines the equilibrium solubility of the compound at a specific temperature.

Materials:

-

2-(Trimethylsilyl)biphenyl

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Evaporation system (e.g., rotary evaporator, nitrogen stream)

Procedure:

-

Add an excess amount of 2-(trimethylsilyl)biphenyl to a scintillation vial. The exact amount should be recorded.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Ensure that solid material remains to confirm saturation.

-

After equilibration, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Accurately weigh the vial containing the filtrate.

-

Carefully evaporate the solvent from the vial under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct, published solubility data for 2-(trimethylsilyl)biphenyl is limited, a strong predictive understanding can be formulated based on its molecular structure and comparison with analogous compounds. This guide provides the theoretical framework and, more importantly, the practical, step-by-step experimental protocols necessary for researchers to accurately determine the solubility of this compound in a variety of organic solvents. The application of these methods will empower scientists and developers to optimize reaction conditions, streamline purification processes, and advance the development of novel chemical entities and materials.

References

- BenchChem. (n.d.). Solubility of Trimethylsilyl 2-hydroxybenzoate in common organic solvents.

- LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds.

-

Wikipedia. (2023). Biphenyl. Retrieved from [Link]

-

T3DB. (n.d.). Biphenyl (T3D0389). Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,6,2'-Trimethyl-biphenyl. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(trimethylsilyl)benzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. Retrieved from [Link]

-

Springer. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. chem.ws [chem.ws]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Trimethylsilyl)biphenyl via Palladium-Catalyzed Suzuki-Miyaura Coupling

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(trimethylsilyl)biphenyl, a sterically hindered biaryl of significant interest in organic synthesis. The protocol detailed herein utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering field-proven insights to overcome the challenges associated with sterically demanding substrates. This document is intended for researchers in synthetic chemistry and drug development, providing a self-validating protocol, troubleshooting advice, and a foundational understanding of the reaction's catalytic cycle.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

The target molecule, 2-(trimethylsilyl)biphenyl, presents a unique synthetic challenge due to the steric bulk of the trimethylsilyl (TMS) group at the ortho position. This steric hindrance can significantly impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4][5] Therefore, the successful synthesis relies on a carefully optimized catalytic system, typically employing bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated palladium center, which is crucial for efficient coupling.[6]

This guide will focus on the coupling of (2-(trimethylsilyl)phenyl)boronic acid with a suitable aryl halide (e.g., bromobenzene or iodobenzene).

Mechanism and Rationale: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of bulky phosphine ligands is critical here; they stabilize the Pd(0) species and facilitate this otherwise challenging step, especially with less reactive aryl chlorides or sterically hindered substrates.[6][9]

-

Transmetalation: The organoboron species (Ar²-B(OR)₂) must be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex [Ar²-B(OR)₂(OH)]⁻.[6][10] This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron (Ar²) replaces the halide on the palladium center. The rate of this step is highly dependent on the base and solvent system.

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8] Steric hindrance can make this step rate-limiting, again highlighting the need for ligands that promote this C-C bond formation.[5]

Experimental Protocol

This protocol describes the synthesis of 2-(trimethylsilyl)biphenyl from bromobenzene and (2-(trimethylsilyl)phenyl)boronic acid.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| (2-(trimethylsilyl)phenyl)boronic acid | ≥97% | Major suppliers | Store under inert gas. |

| Bromobenzene | ≥99.5% | Major suppliers | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Major suppliers | Pre-catalyst. |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Major suppliers | Air-sensitive ligand. Handle under inert atmosphere. |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Major suppliers | Finely powder before use for best results. |

| Toluene | Anhydrous, ≥99.8% | Major suppliers | Use from a solvent purification system or freshly opened bottle. |

| Deionized Water | High purity | In-house | Degas thoroughly by sparging with N₂ or Ar for 30 min before use. |

| Diethyl Ether | ACS Grade | Major suppliers | For extraction. |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house | For workup. |

| Brine | ACS Grade | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major suppliers | For drying. |

| Silica Gel | 230-400 mesh | Major suppliers | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (septum, needles, syringes)

-

Rotary evaporator

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (2-(trimethylsilyl)phenyl)boronic acid (1.20 g, 6.25 mmol, 1.25 equiv), potassium phosphate (3.18 g, 15.0 mmol, 3.0 equiv), palladium(II) acetate (22.4 mg, 0.10 mmol, 2 mol%), and SPhos (82.1 mg, 0.20 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (25 mL) and degassed deionized water (2.5 mL). Stir the mixture for 10 minutes. Then, add bromobenzene (0.52 mL, 0.785 g, 5.0 mmol, 1.0 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and water (25 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with hexanes to afford 2-(trimethylsilyl)biphenyl as a colorless oil.

Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 80-95% |

| Purity | >98% after column chromatography |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.55 (m), 7.45-7.30 (m), 7.25-7.20 (m), 0.10 (s, 9H). Spectra should match literature values. |

| GC-MS | M⁺ peak at m/z = 226.1 |

dot graph Troubleshooting_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura coupling is an exceptionally effective method for synthesizing sterically hindered biaryls like 2-(trimethylsilyl)biphenyl. The success of this transformation is critically dependent on the judicious selection of a palladium catalyst paired with a bulky, electron-rich phosphine ligand such as SPhos. The protocol provided herein is robust and has been optimized to deliver high yields. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of complex biaryl structures.

References

- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2026, from [Link]

-

American Chemical Society. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved February 9, 2026, from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved February 9, 2026, from [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. Retrieved February 9, 2026, from [Link]

-

University of London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction of 2-(trimethylsilyl)aryl triflates and benzyl triflones. Retrieved February 9, 2026, from [Link]

-

American Chemical Society. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 9, 2026, from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 9, 2026, from [Link]

-

Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved February 9, 2026, from [Link]

-

American Chemical Society. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Preparation technology of phenyl boronic acid.

-

MDPI. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central. Retrieved February 9, 2026, from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved February 9, 2026, from [Link]

-

PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved February 9, 2026, from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Protocol for Hiyama Coupling Using 2-(Trimethylsilyl)biphenyl: A Guide to Polyphenyl Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the palladium-catalyzed Hiyama cross-coupling reaction, specifically utilizing 2-(trimethylsilyl)biphenyl as a nucleophilic partner for the synthesis of complex o-terphenyl structures and other polyphenyl systems. These structural motifs are of significant interest in medicinal chemistry, materials science, and as pharmaceutical intermediates.[1]

This document outlines the underlying mechanism, provides a detailed step-by-step experimental protocol, discusses key reaction parameters, and offers troubleshooting advice to ensure successful implementation.

The Hiyama Coupling: A Mechanistic Overview

The Hiyama coupling is a powerful method for forming carbon-carbon bonds by reacting an organosilicon compound with an organic halide in the presence of a palladium catalyst.[2][3] A key advantage of this reaction is the use of organosilane reagents, which are generally non-toxic, stable, and easy to handle compared to other organometallics like organoboranes or organotins.[1][4]

The success of the Hiyama coupling hinges on the activation of the chemically robust carbon-silicon bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][3] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[2][5] This process sufficiently polarizes the C-Si bond, rendering the organic moiety nucleophilic enough to participate in the catalytic cycle.[3]

The catalytic cycle, illustrated below, proceeds through three fundamental steps:[2][4][6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The activated organosilane transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-diorganic complex. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The Pd(0)/Pd(II) catalytic cycle for the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Phenylbiphenyl

This protocol details the coupling of 2-(trimethylsilyl)biphenyl with bromobenzene as a representative example for synthesizing 2-phenylbiphenyl.

Materials and Equipment:

-

Reactants: 2-(Trimethylsilyl)biphenyl, Bromobenzene, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Palladium(II) acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃)

-

Solvent: Anhydrous 1,4-Dioxane

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas line (Nitrogen or Argon), standard glassware for workup and purification, silica gel for column chromatography.

Safety Precautions:

-

Palladium compounds are toxic and should be handled in a fume hood.

-

TBAF is corrosive and hygroscopic; handle with appropriate personal protective equipment (PPE) and under an inert atmosphere.

-

Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (3 mol%) and tricyclohexylphosphine (6 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the limiting reagent). Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

-

Reagent Addition: Add 2-(trimethylsilyl)biphenyl (1.2 equivalents) followed by bromobenzene (1.0 equivalent).

-

Activator Addition: Add TBAF (1.5 equivalents, 1.0 M solution in THF) dropwise to the stirring mixture. The solution may change color upon addition.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylbiphenyl.

Key Reaction Parameters and Optimization

The efficiency and outcome of the Hiyama coupling are highly dependent on several factors. The table below summarizes key parameters and provides justifications for their selection, aiding in optimization for different substrates.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | Pd(OAc)₂ is a common, air-stable precatalyst. The active Pd(0) species is formed in situ. Catalyst loading is typically 1-5 mol%.[4][7] |

| Ligand | Phosphine-based (e.g., PCy₃, PPh₃) | Electron-rich, bulky phosphine ligands like PCy₃ often accelerate the rate-limiting oxidative addition and reductive elimination steps.[1] The choice of ligand is critical and may require screening for optimal results. |

| Activator (Fluoride Source) | TBAF, CsF, KF | TBAF is highly soluble in organic solvents and is a very effective activator.[4] However, it is basic and can affect sensitive functional groups.[2] CsF and KF are alternative, less basic fluoride sources.[4] |

| Solvent | Dioxane, THF, DMF | Anhydrous, polar aprotic solvents are generally preferred. Dioxane and THF are common choices due to their ability to dissolve the reagents and their suitable boiling points.[4] |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl chlorides or bromides.[1][4] |

| Stoichiometry | 1.1 - 1.5 eq. of Organosilane | A slight excess of the organosilane partner is typically used to ensure complete consumption of the more valuable organic halide. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product analysis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 3. Hiyama Coupling [organic-chemistry.org]

- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

Application Note: Generating Benzyne from 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

Introduction: The Enduring Utility of a Fleeting Intermediate

Benzyne, or 1,2-didehydrobenzene, is a highly reactive and transient intermediate that has captivated the interest of organic chemists for decades. Its strained "triple bond" within an aromatic ring imparts a unique reactivity profile, making it a powerful tool for the rapid construction of complex molecular architectures.[1][2] The fleeting nature of benzyne necessitates its in situ generation from stable precursors, and the conditions of its formation are critical to the success of subsequent transformations.[1] Among the various methods developed, the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as the Kobayashi protocol, has emerged as one of the most versatile and widely adopted strategies due to its mild conditions and broad functional group tolerance.[3][4][5]

This application note provides a comprehensive technical guide to the generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and its subsequent trapping. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for both precursor synthesis and benzyne reactions, and discuss the critical parameters that ensure successful and safe execution.

The Kobayashi Protocol: A Mechanistic Overview

The generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a robust elimination reaction initiated by a fluoride source. The mechanism is elegant in its simplicity and efficiency, driven by the formation of a highly stable silicon-fluoride bond.

The process begins with the nucleophilic attack of a fluoride ion (F⁻) on the silicon atom of the trimethylsilyl (TMS) group. This step is highly favorable due to the high affinity of silicon for fluoride. The resulting pentacoordinate silicate intermediate is unstable and rapidly fragments. This fragmentation involves the elimination of the trifluoromethanesulfonate (triflate, OTf) group, an excellent leaving group, from the adjacent carbon and the concurrent expulsion of neutral trimethylsilyl fluoride (Me₃SiF). This concerted or near-concerted elimination process results in the formation of the benzyne intermediate.

The key to this method's success under mild conditions is the immense thermodynamic driving force provided by the formation of the Si-F bond.[6] This allows the reaction to proceed without the need for the harsh bases or high temperatures required by other benzyne generation methods.

Caption: Mechanism of fluoride-induced benzyne generation.

Experimental Protocols

Part 1: Synthesis of the Benzyne Precursor

A reliable supply of high-purity 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is paramount. The following three-step, gram-scale procedure starting from phenol is efficient and requires only a single chromatographic purification.[7][8]

Protocol 1: Synthesis of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Step 1: Carbamate Protection. To a solution of phenol in an appropriate solvent, add an isocyanate (e.g., N,N-diisopropylcarbamoyl chloride) and a base (e.g., pyridine) to form the corresponding aryl carbamate. This directs the subsequent metalation to the ortho position.

-

Step 2: Directed Ortho-Metalation and Silylation. The crude aryl carbamate is dissolved in an ethereal solvent (e.g., diethyl ether) with TMEDA. The solution is cooled to -78 °C, and a strong base (e.g., n-BuLi) is added dropwise to effect ortho-lithiation. After stirring, chlorotrimethylsilane (TMSCl) is added to quench the lithiated intermediate, installing the trimethylsilyl group.[8] An aqueous workup yields the crude 2-silylated aryl carbamate, which is often pure enough for the next step.

-

Step 3: Deprotection and Triflation. The crude silylcarbamate is dissolved in acetonitrile. A base such as DBU is used to cleave the carbamate group, revealing the corresponding phenol in situ. Without isolation, the reaction mixture is then treated with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), to afford the final product.[3] Purification by flash chromatography on silica gel yields 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a colorless oil. The overall yield for this three-step sequence is typically around 66%.[7]

Part 2: Generation and Trapping of Benzyne

The following protocol details a representative [4+2] cycloaddition (Diels-Alder reaction) between benzyne and furan. This reaction is high-yielding and serves as a reliable method to validate the successful generation of the benzyne intermediate.

Caption: General workflow for benzyne generation and trapping.

Protocol 2: Diels-Alder Reaction of Benzyne with Furan

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)

-

Cesium fluoride (CsF), anhydrous (2.0 equiv)

-

Furan (10.0 equiv), freshly distilled

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous cesium fluoride. The flask is sealed and placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add anhydrous acetonitrile via syringe. To this suspension, add the furan, followed by the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor.

-

Reaction: The reaction mixture is heated to 60 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the silyl triflate precursor. The reaction is typically complete within 3-22 hours.[5]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The suspension is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filtered through a pad of celite to remove the insoluble cesium salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the 1,4-epoxy-1,4-dihydronaphthalene product. A typical yield for this transformation is approximately 94%.[5]

Causality and Optimization

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

Table 1: Comparison of Common Fluoride Sources

| Fluoride Source | Common Solvent | Temperature | Key Characteristics & Rationale |

| Cesium Fluoride (CsF) | Acetonitrile (MeCN), THF | RT to 80 °C | The most common choice. Its low solubility in MeCN allows for a slow, controlled release of F⁻, which can be beneficial for managing the concentration of the highly reactive benzyne intermediate.[5] |

| Potassium Fluoride (KF) / 18-Crown-6 | THF, MeCN | 50 °C | KF is less soluble and reactive than CsF. The addition of a crown ether is necessary to sequester the K⁺ ion, thereby increasing the nucleophilicity of the "naked" fluoride anion.[9] |

| Tetrabutylammonium Fluoride (TBAF) | THF | RT | A homogeneous source of fluoride, leading to very fast reaction rates. This can be advantageous but may also lead to side reactions if the trapping agent is not highly reactive.[10] |

Solvent Choice: Acetonitrile (MeCN) and Tetrahydrofuran (THF) are the most commonly employed solvents. They are relatively inert to benzyne and can dissolve the organic precursor and trapping agent. The choice often depends on the solubility of the fluoride source and the desired reaction temperature.

Scope of Application: Benzyne as a Synthetic Hub

Once generated, benzyne can participate in a wide array of transformations. Cycloaddition reactions are particularly powerful for rapidly building molecular complexity.

Table 2: Representative Cycloaddition Reactions of Benzyne

| Reaction Type | Trapping Agent | Product Type | Typical Yield |

| [4+2] Diels-Alder | Furan | Oxabicyclic alkene | ~94%[5] |

| [4+2] Diels-Alder | N-Phenylpyrrole | Aza-bridged cycloadduct | Good[11] |

| [2+2] Cycloaddition | Indene | Fused cyclobutene | 95%[12] |

| [4+2] Cycloaddition | trans-Stilbene | Dihydrophenanthrene derivative | 87%[12] |

Safety and Handling: A Modern Perspective

Historically, some methods of benzyne generation, such as the decomposition of benzenediazonium-2-carboxylate, were hazardous and posed a risk of explosion.[13] However, the Kobayashi protocol using silyl triflate precursors is markedly safer.

Calorimetric studies have been conducted on the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with CsF. The findings indicate that under typical conditions, the reaction does not exhibit major exothermic events or a tendency for a runaway reaction.[5][13] The process is characterized by a slow, controlled generation of benzyne, which is immediately consumed by the trapping agent present in the reaction mixture.

Best Practices:

-

Always conduct reactions in a well-ventilated fume hood.

-

While the reaction itself is not violently exothermic, standard precautions for handling organic chemicals should be followed.

-

The silyl triflate precursor is stable and can be handled in air without special precautions.[10][14]

-

Ensure the fluoride source is anhydrous, as water can interfere with the reaction.

Conclusion

The generation of benzyne from 2-(trimethylsilyl)biphenyl derivatives, and more commonly 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, represents a cornerstone of modern synthetic chemistry. The mild conditions, operational simplicity, and inherent safety of the Kobayashi protocol have democratized access to this powerful reactive intermediate. By understanding the underlying mechanism and adhering to robust experimental procedures, researchers can confidently employ this methodology to accelerate the synthesis of complex molecules for applications ranging from materials science to drug discovery.

References

-

Optimization of a photochemically driven benzyne reaction. (n.d.). American Chemical Society. [Link]

-

Campbell, C. D., & Ritter, T. (2009). Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. The Journal of Organic Chemistry, 74(22), 8883–8885. [Link]

-

Garnsey, M. R., Jeye, A. V., & Garg, N. K. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. Organic Process Research & Development, 24(2), 277–280. [Link]

-

Kitamura, T. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses, 89, 98. [Link]

-

Kitamura, T., Todaka, M., & Fujiwara, Y. (2002). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 78, 104. [Link]

-

Garnsey, M. R., Jeye, A. V., & Garg, N. K. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. ACS Central Science, 6(2), 277-280. [Link]

-

Pérez, D., Peña, D., & Guitián, E. (2010). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters, 12(23), 5434–5437. [Link]

-

Chen, W. L., et al. (2023). 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. Nature Communications, 14(1), 1836. [Link]

-

Xu, H. D., et al. (2016). The reaction of 2-(trimethylsilyl)aryl triflates and benzyl triflones. ResearchGate. [Link]

-

Li, Y., et al. (2017). Cycloaddition reactions of benzyne with olefins. Organic & Biomolecular Chemistry, 15(3), 560-564. [Link]

-

Campbell, C. D., & Ritter, T. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry, 74(22), 8883-8885. [Link]

-

Chen, W. L., et al. (2023). 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. Nature Communications, 14(1), 1836. [Link]

-

Asamdi, M., & Chikhalia, K. H. (2017). Aryne Insertion into σ Bonds. ResearchGate. [Link]

-

Kelleher, P. J., et al. (2016). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. Chemical Science, 7(2), 1104-1114. [Link]

-

Campbell, C. D., & Ritter, T. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry, 74(22), 8883-8885. [Link]

-

Carpenter, C. L., Wegwerth, S. E., & Douglas, C. J. (2019). Preparation of bis-Benzyne Precursor 2,5-bis(Trimethylsilyl)-1,4-Phenylene bis(Trifluoromethanesulfonate). Organic Preparations and Procedures International, 51(4), 382-388. [Link]

-

Goetz, A. E., et al. (2021). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society, 143(44), 18567-18578. [Link]

-

Takagi, A. (2018). [Development of Efficient Methods for Benzyne Generation]. Yakugaku Zasshi, 138(1), 27-35. [Link]

-

Clarke, C. G., & Greaney, M. F. (2016). Recent advances in fluoride-free aryne generation from arene precursors. Chemical Society Reviews, 45(18), 4994-5007. [Link]

-

Clarke, C. G., & Greaney, M. F. (2016). Recent advances in fluoride-free aryne generation from arene precursors. Chemical Society Reviews, 45(18), 4994-5007. [Link]

-

Benzyne Mechanism: An overview. (2019, August 17). YouTube. [Link]

-

Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018, September 17). Master Organic Chemistry. [Link]

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Chemistry Letters, 12(8), 1211-1214. [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

-

Yoshida, S., et al. (2015). An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether. Molecules, 20(6), 11335-11347. [Link]

-

Nucleophilic Aromatic Substitution – Benzyne Intermediate and Meisenheimer Complex. (2018, May 9). YouTube. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

Sources

- 1. 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Development of Efficient Methods for Benzyne Generation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 4. Optimization of a photochemically driven benzyne reaction | Poster Board #349 - American Chemical Society [acs.digitellinc.com]

- 5. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03943F [pubs.rsc.org]

- 7. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Cycloaddition reactions of benzyne with olefins [html.rhhz.net]

- 13. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Fluoride-Promoted Desilylation of 2-(Trimethylsilyl)biphenyl

Introduction: Strategic Cleavage of the Carbon-Silicon Bond

The selective cleavage of carbon-silicon (C-Si) bonds is a cornerstone of modern organic synthesis, enabling the strategic use of silyl groups as protecting agents, directing groups, or synthetic handles. The fluoride-promoted desilylation of arylsilanes, such as 2-(trimethylsilyl)biphenyl, represents a mild, efficient, and high-yielding method for the formation of a C-H bond, liberating the parent arene. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism, experimental protocols, and critical parameters for the successful fluoride-promoted desilylation of 2-(trimethylsilyl)biphenyl. Biphenyl scaffolds are prevalent in numerous pharmaceuticals and functional materials, making the efficient synthesis and manipulation of biphenyl derivatives a topic of significant interest[1].

Reaction Mechanism: The Role of Hypervalent Silicon

The remarkable affinity of fluorine for silicon is the driving force behind this transformation. The mechanism proceeds through the formation of a pentacoordinate, hypervalent silicon intermediate, which significantly weakens the adjacent C-Si bond.

The reaction is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of 2-(trimethylsilyl)biphenyl. This leads to the formation of a transient pentacoordinate silicate intermediate. The formation of this hypervalent species increases the electron density on the silicon and consequently weakens the silicon-carbon bond[2][3]. This weakening facilitates the cleavage of the C-Si bond, generating a biphenyl carbanion and a stable fluorosilane byproduct. In the presence of a proton source, which can be the solvent (e.g., methanol) or trace amounts of water often present in the reaction medium, the highly reactive biphenyl carbanion is rapidly quenched to yield the final product, biphenyl.

Caption: Mechanism of Fluoride-Promoted Desilylation.

Experimental Protocols

This section details two common protocols for the fluoride-promoted desilylation of 2-(trimethylsilyl)biphenyl, utilizing different fluoride sources. The choice of reagent can be critical, depending on the scale of the reaction and the presence of other functional groups.

Protocol 1: Desilylation using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used fluoride source due to its excellent solubility in common organic solvents[4]. However, it is hygroscopic, and the presence of water can influence the reaction rate. Commercial solutions of TBAF in THF are convenient for laboratory-scale synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(Trimethylsilyl)biphenyl | ≥98% | Major Supplier |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Major Supplier |

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier |

| Saturated aqueous NH4Cl solution | Reagent Grade | In-house prep |

| Diethyl ether (Et2O) | ACS Grade | Major Supplier |

| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Major Supplier |

| Silica gel | 230-400 mesh | Major Supplier |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(trimethylsilyl)biphenyl (1.0 eq).

-

Dissolve the starting material in anhydrous THF (0.1 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise over 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours at room temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford biphenyl.

Work-up Considerations for TBAF Reactions: For larger scale reactions or with water-soluble products, removing tetrabutylammonium salts can be challenging. An alternative work-up involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration and evaporation, which avoids a tedious aqueous extraction[5][6].

Protocol 2: Desilylation using Cesium Fluoride (CsF)

Cesium fluoride is an excellent alternative to TBAF, particularly for reactions sensitive to water, as it can be easily dried. It is also more effective in generating benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a related reaction[7].

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(Trimethylsilyl)biphenyl | ≥98% | Major Supplier |

| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Major Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |

| Saturated aqueous NaHCO3 solution | Reagent Grade | In-house prep |

| Ethyl acetate (EtOAc) | ACS Grade | Major Supplier |

| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Major Supplier |

| Silica gel | 230-400 mesh | Major Supplier |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask, add anhydrous cesium fluoride (2.0 eq).

-

Under an inert atmosphere, add a solution of 2-(trimethylsilyl)biphenyl (1.0 eq) in anhydrous DMF (0.2 M).

-

Heat the reaction mixture to 60 °C.

-

Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 4-6 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluting with hexanes) to yield pure biphenyl.

Caption: General Experimental Workflow for Desilylation.

Data Presentation: A Comparative Overview

The choice of fluoride source and reaction conditions can significantly impact the efficiency of the desilylation. The following table summarizes typical outcomes for the protocols described above.

| Parameter | Protocol 1: TBAF in THF | Protocol 2: CsF in DMF |

| Fluoride Source | Tetrabutylammonium Fluoride (TBAF) | Cesium Fluoride (CsF) |

| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | 60 °C |

| Reaction Time | 1-2 hours | 4-6 hours |

| Typical Yield | >95% | >90% |

| Key Advantage | Fast reaction at room temperature | Suitable for water-sensitive substrates |

| Consideration | Hygroscopic reagent; work-up can be challenging | Higher temperature required |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:

-

Reaction Monitoring: Consistent monitoring by TLC or GC-MS is crucial to determine the point of complete consumption of the starting material and to prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

-

Starting Material Purity: The purity of the 2-(trimethylsilyl)biphenyl should be confirmed by NMR or GC-MS prior to use, as impurities can interfere with the reaction.

-

Anhydrous Conditions: For reactions utilizing anhydrous fluoride sources and solvents, meticulous adherence to anhydrous techniques (flame-dried glassware, inert atmosphere) is paramount to achieving high yields and reproducibility.

-

Product Characterization: The identity and purity of the final biphenyl product should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) and compared with literature data or an authentic sample.

Conclusion

The fluoride-promoted desilylation of 2-(trimethylsilyl)biphenyl is a robust and versatile reaction in the synthetic chemist's toolkit. By understanding the underlying mechanism and carefully selecting the appropriate fluoride source and reaction conditions, researchers can achieve high yields of the desired biphenyl product. The protocols and insights provided in this application note are designed to empower scientists in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns.

References

-

Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]

-

MDPI. (2022). Fluoride Release from Two Commercially Available Dental Fluoride Gels—In Vitro Study. [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]

-

Royal Society of Chemistry. (2015). Encumbrance in desilylation triggered fluorogenic detection of the fluoride ion – a kinetic approach. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

YouTube. (2018). Silyl group deprotection by TBAF solution. [Link]

-

ResearchGate. (n.d.). Synthesis and desilylation of Some Bis(trimethylsilyl)alkanes. [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. [Link]

-

ACS Publications. (n.d.). Silicon−Fluorine and Silicon−Carbon Bond Cleavage in Organofluorosilicates: A Molecular Orbital Study. [Link]

-

National Center for Biotechnology Information. (n.d.). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. [Link]

-

ACS Publications. (n.d.). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. [Link]

-

National Center for Biotechnology Information. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]

-

Sci-Hub. (n.d.). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. [Link]

-

ACS Publications. (n.d.). Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon−Carbon Bond Cleavage. [Link]

-

ResearchGate. (n.d.). Defluorosilylation of fluoroarenes and fluoroalkanes. [Link]

-

ResearchGate. (n.d.). Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. [Link]

-

ResearchGate. (n.d.). On the Role of Fluoride in Accelerating the Reactions of Dialkylstannylene Acetals. [Link]

-

Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

-

ResearchGate. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

-

Royal Society of Chemistry. (2018). Silicon-fluorine chemistry: from the preparation of SiF2 to C–F bond activation using silylenes and its heavier congeners. [Link]

-

Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. [Link]

-

National Center for Biotechnology Information. (2024). C-F Bond Insertion: An Emerging Strategy for Constructing Fluorinated Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Arylsilane synthesis. [Link]

-

Royal Society of Chemistry. (2013). Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors. [Link]

-

ACS Publications. (n.d.). Silicon−Fluorine and Silicon−Carbon Bond Cleavage in Organofluorosilicates: A Molecular Orbital Study. [Link]

-

National Center for Biotechnology Information. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. orgsyn.org [orgsyn.org]

- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Arylsilanes

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The construction of carbon-carbon bonds between sp²-hybridized centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the array of cross-coupling methodologies, the palladium-catalyzed Hiyama coupling, which utilizes organosilanes, offers significant advantages due to the low toxicity, high stability, and ease of handling of the silicon reagents.[1][2]

However, a persistent challenge in cross-coupling chemistry is the efficient union of sterically demanding coupling partners.[3] The formation of biaryls bearing multiple ortho-substituents, for instance, is often hampered by severe steric hindrance that impedes key steps in the catalytic cycle. This guide provides an in-depth exploration of the mechanistic hurdles and presents field-proven strategies and detailed protocols for successfully achieving the palladium-catalyzed cross-coupling of sterically hindered arylsilanes.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The canonical Hiyama coupling mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Steric bulk on the coupling partners, particularly at the positions flanking the coupling sites (ortho-positions), creates significant energetic barriers for two of these key steps:

-

Transmetalation: This step involves the transfer of the aryl group from the activated silicon atom to the palladium(II) center. When both the arylsilane and the palladium complex are sterically encumbered, their approach is disfavored, dramatically slowing down or even halting the catalytic turnover.

-

Reductive Elimination: The final, product-forming step requires the two organic ligands on the palladium center to come into close proximity. Bulky ortho-substituents can prevent the necessary conformational change, inhibiting the formation of the desired biaryl product and leading to catalyst decomposition or undesired side reactions.[3]

Overcoming these challenges requires a rational and multi-parameter optimization of the catalytic system, focusing on the ligand, the silane activation method, and the reaction conditions.

Core Strategies for Overcoming Steric Repulsion

The Crucial Role of Ligand Design

The choice of ligand is arguably the most critical factor in enabling the coupling of hindered substrates. While simple phosphine ligands may suffice for unhindered partners, sterically demanding couplings necessitate specialized ligands that can accelerate the elementary steps of the catalytic cycle.[3]

-

Bulky, Electron-Rich Monophosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, have proven exceptionally effective.[3] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0)L species, which is highly active in oxidative addition.[3] Furthermore, their electron-donating nature accelerates the rate of reductive elimination, the final and often challenging step for hindered substrates.[3][7]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium.[3] Their steric properties can be finely tuned, and they have shown remarkable efficacy in coupling sterically bulky substrates where phosphine ligands may fail.[3]

Activating the Arylsilane: Generating the Hypervalent State

For transmetalation to occur, the relatively inert C-Si bond must be activated.[1][6] This is typically achieved by converting the tetracoordinate silane into a more reactive pentacoordinate, hypervalent silicate.[1][4][5]

-

Fluoride-Mediated Activation: The classic approach involves using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which readily attacks the silicon center.[1][6] This remains a highly effective method, though the hygroscopic nature of TBAF requires careful handling.

-